molecular formula C25H22BrN5O2S B2631191 6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-53-4

6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2631191
CAS No.: 422287-53-4
M. Wt: 536.45
InChI Key: DOPCNYSRCUOOGO-UHFFFAOYSA-N
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Description

6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C25H22BrN5O2S and its molecular weight is 536.45. The purity is usually 95%.
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Biological Activity

The compound 6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article aims to summarize the known biological activities of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H21BrN4S\text{C}_{19}\text{H}_{21}\text{Br}\text{N}_{4}\text{S}

This compound features a bromo substituent, a piperazine moiety, and a tetrahydroquinazolinone core, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that similar compounds with tetrahydroquinazolinone structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinazolinones have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
Tetrahydroquinazolinone DerivativeAntibacterial against S. aureus
Tetrahydroquinazolinone DerivativeAntifungal against Candida albicans

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Compounds with similar piperazine and quinazolinone scaffolds have been reported to inhibit cancer cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)Reference
Piperazine DerivativeMCF-75.0
Quinazolinone DerivativeMCF-710.0

Enzyme Inhibition

The compound's design suggests it may act as an inhibitor for various enzymes. Specifically, compounds with similar structures have been studied for their inhibitory effects on protein kinases and phosphodiesterases, which are critical in cancer and inflammatory pathways .

Study on Antimicrobial Efficacy

In a recent study published in bioRxiv, researchers synthesized a library of heterocyclic compounds including derivatives of tetrahydroquinazolinones and evaluated their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that specific substitutions on the quinazolinone core enhanced activity against the bacterium .

Study on Anticancer Properties

Another study focused on the synthesis of piperazine-containing quinazolinones and their cytotoxic effects on various cancer cell lines. The researchers found that modifications at the phenyl ring significantly improved anticancer activity compared to unmodified analogs .

Properties

IUPAC Name

6-bromo-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28BrN5O2S/c26-19-8-9-21-20(15-19)24(33)31(25(34)28-21)16-17-4-6-18(7-5-17)23(32)30-13-11-29(12-14-30)22-3-1-2-10-27-22/h1-7,10,19-21H,8-9,11-16H2,(H,28,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDNIESURUOGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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